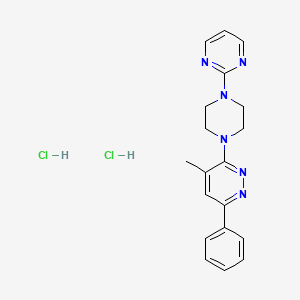
m-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound with the molecular formula C18H18FNO2S and a molecular weight of 331.41 g/mol. It is an intermediate in the synthesis of m-Fluoro Prasugrel, a derivative of the antiplatelet drug Prasugrel. This compound is characterized by the presence of a thiolactone ring and a fluorophenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of m-Fluoro Prasugrel Thiolactone involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Thiolactone Ring: This step involves the cyclization of a precursor molecule to form the thiolactone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated reagent reacts with the thiolactone intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods for m-Fluoro Prasugrel Thiolactone may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
m-Fluoro Prasugrel Thiolactone undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfenic acids, which are intermediates in the formation of active metabolites.
Reduction: Reduction reactions can convert the thiolactone to thiol derivatives, which can further react with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
m-Fluoro Prasugrel Thiolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As a derivative of Prasugrel, it is investigated for its potential use in antiplatelet therapy and cardiovascular diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of m-Fluoro Prasugrel Thiolactone involves its conversion to active metabolites through metabolic processes. The thiolactone ring is hydrolyzed by esterases to form the active thiol metabolites, which then inhibit platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate to its receptor, thereby inhibiting platelet activation and aggregation .
Vergleich Mit ähnlichen Verbindungen
m-Fluoro Prasugrel Thiolactone is similar to other thiolactone derivatives such as Prasugrel and Clopidogrel . it is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and biological activities. Compared to Clopidogrel, m-Fluoro Prasugrel Thiolactone is more efficiently hydrolyzed to its active metabolites, resulting in higher bioavailability and potency .
Similar Compounds
Eigenschaften
CAS-Nummer |
1618107-97-3 |
|---|---|
Molekularformel |
C18H18FNO2S |
Molekulargewicht |
331.405 |
IUPAC-Name |
5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-3-1-2-12(8-14)17(18(22)11-4-5-11)20-7-6-15-13(10-20)9-16(21)23-15/h1-3,8-9,11,15,17H,4-7,10H2 |
InChI-Schlüssel |
YXSRVOWUJUXDLJ-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC(=CC=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Synonyme |
5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)

![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)



